molecular formula C16H24N4 B11853004 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11853004
M. Wt: 272.39 g/mol
InChI Key: NYMAPXFKPIPAJR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a cyclopropyl group and a diazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline precursor, which undergoes cyclopropylation and subsequent diazepane ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline derivatives.

Scientific Research Applications

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
  • 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopentapyrimidine

Uniqueness

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a diazepane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

2-cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C16H24N4/c1-2-5-14-13(4-1)16(19-15(18-14)12-6-7-12)20-10-3-8-17-9-11-20/h12,17H,1-11H2

InChI Key

NYMAPXFKPIPAJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCNCC4

Origin of Product

United States

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